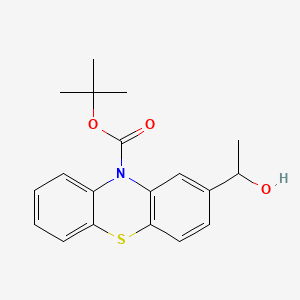
tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a phenothiazine core, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of phenothiazine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The phenothiazine core can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced phenothiazine compounds, and substituted phenothiazine esters. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: Phenothiazine derivatives are known for their therapeutic properties, including antipsychotic and antiemetic effects.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate involves its interaction with specific molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, leading to its therapeutic effects. Additionally, the hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenothiazine derivatives such as chlorpromazine, promethazine, and fluphenazine. These compounds share a common phenothiazine core but differ in their substituent groups, leading to variations in their chemical properties and applications .
Uniqueness
tert-Butyl 2-(1-hydroxyethyl)-10H-phenothiazine-10-carboxylate is unique due to the presence of the tert-butyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C19H21NO3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
tert-butyl 2-(1-hydroxyethyl)phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-12(21)13-9-10-17-15(11-13)20(18(22)23-19(2,3)4)14-7-5-6-8-16(14)24-17/h5-12,21H,1-4H3 |
InChI-Schlüssel |
AKKCCUSGIWRHII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


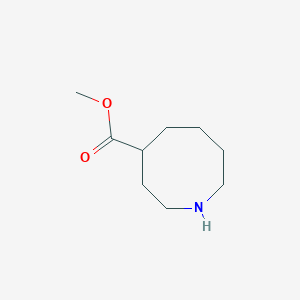
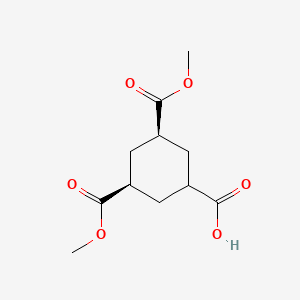
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
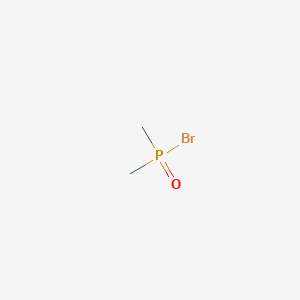
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
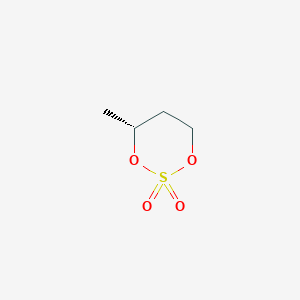
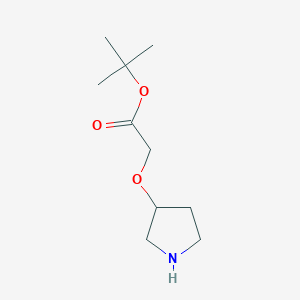
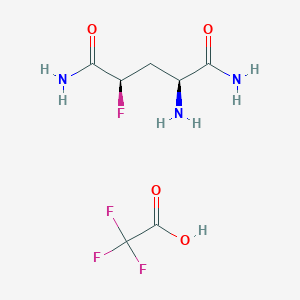
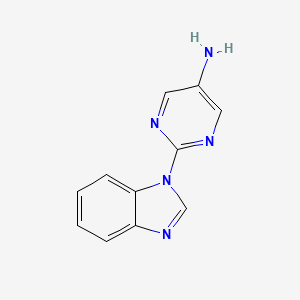
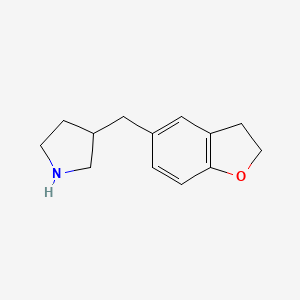

![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
